

"2,3-Difluoroethoxybenzene" CAS number and identification

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Compound of Interest

Compound Name: 2,3-Difluoroethoxybenzene

Cat. No.: B055315

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An In-depth Technical Guide to 2,3-Difluoroethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Core Topic: **2,3-Difluoroethoxybenzene**: CAS Number, Identification, Synthesis, and Properties

This technical guide provides a comprehensive overview of **2,3-Difluoroethoxybenzene**, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document details its identification, key physical and chemical properties, a proposed synthetic route with a detailed experimental protocol, and a summary of its safety profile.

Identification and Physical Properties

2,3-Difluoroethoxybenzene is a colorless to light yellow liquid. Its primary identifiers and key physical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

Identifier	Value
Chemical Name	2,3-Difluoroethoxybenzene
Synonyms	1-Ethoxy-2,3-difluorobenzene, 2,3-Difluorophenetole
CAS Number	121219-07-6[1]
Molecular Formula	C ₈ H ₈ F ₂ O[1]
Molecular Weight	158.15 g/mol [1]
InChI Key	CWFHFRGXRYOTGR-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

Property	Value
Physical State	Clear liquid[1]
Boiling Point	178 °C
Density	1.178 g/cm ³
Refractive Index	1.4670 - 1.4710
Flash Point	70.5 °C
Storage Temperature	Room Temperature

Synthesis of 2,3-Difluoroethoxybenzene

The most logical and widely applicable method for the synthesis of **2,3-Difluoroethoxybenzene** is the Williamson ether synthesis.[2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis proceeds by the deprotonation of 2,3-difluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent such as ethyl iodide or ethyl bromide.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of **2,3-Difluoroethoxybenzene** from 2,3-difluorophenol and ethyl iodide.

Materials:

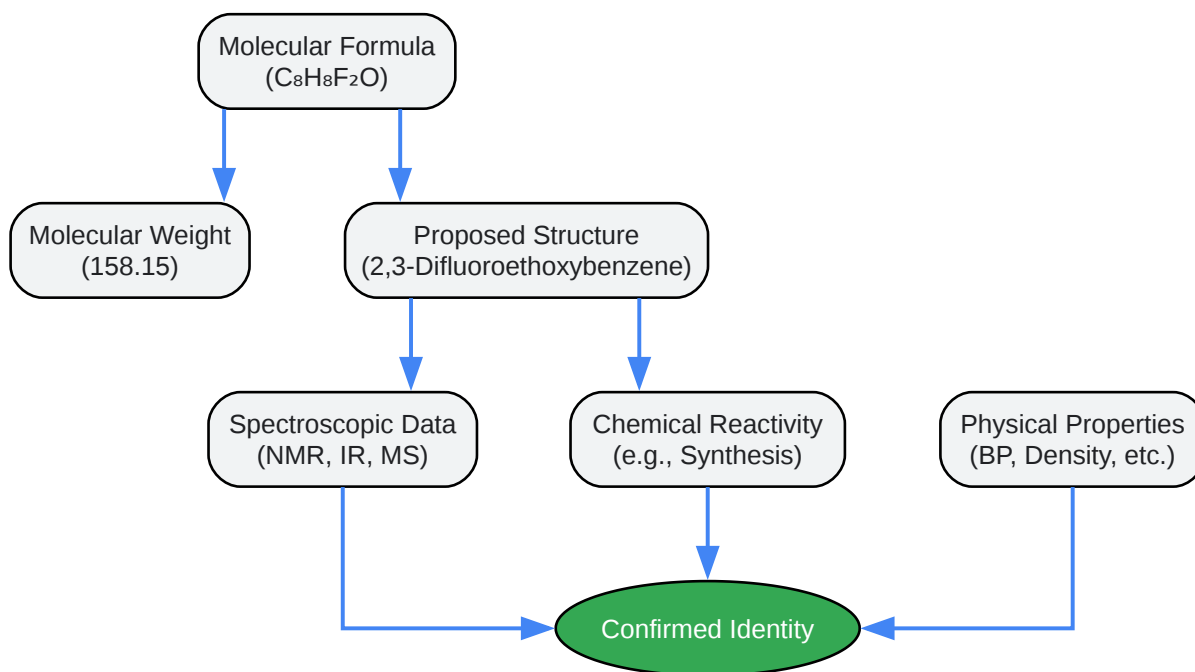
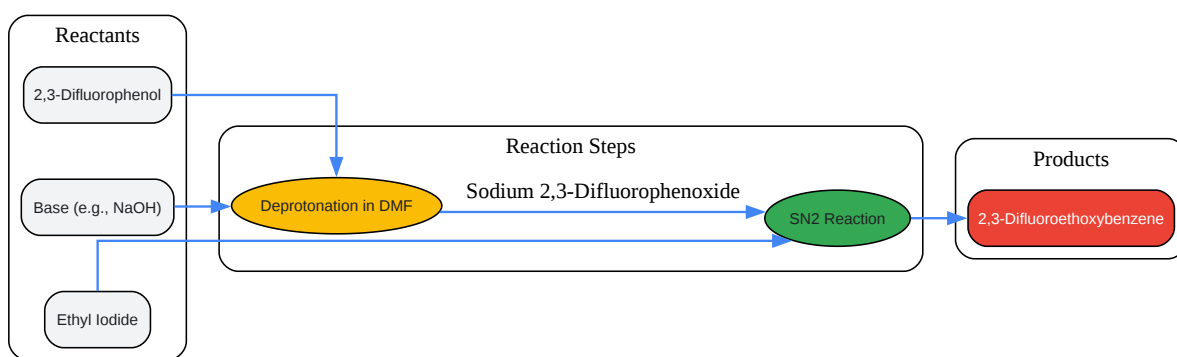
- 2,3-Difluorophenol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethyl iodide (C₂H₅I)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Phenoxide Formation:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluorophenol in anhydrous DMF. To this solution, add one equivalent of a strong base, such as sodium hydroxide, portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2,3-difluorophenoxide.
- **Ethylation:** To the solution of the phenoxide, add 1.1 equivalents of ethyl iodide dropwise at room temperature. After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.

- **Purification:** Combine the organic extracts and wash them with water and then with brine to remove any remaining DMF and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Final Product:** The crude product can be further purified by vacuum distillation to yield pure **2,3-Difluoroethoxybenzene**.

Synthesis Workflow



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